Indoline-5,6-diol hydrobromide
Indoline-5,6-diol hydrobromide
Leukoaminochrome is a member of the class of indoles that is indoline with hydroxy substituents at positions 5 and 6. It has a role as a metabolite. It is a member of indoles and a member of catechols. It derives from a hydride of an indoline.
Leukoaminochrome, also known as 5, 6-indolinediol or indoline-5, 6-diol, belongs to the class of organic compounds known as indolines. Indolines are compounds containing an indole moiety, which consists of pyrrolidine ring fused to benzene to form 2, 3-dihydroindole. Leukoaminochrome is soluble (in water) and a very weakly acidic compound (based on its pKa). Leukoaminochrome can be biosynthesized from indoline.
Leukoaminochrome, also known as 5, 6-indolinediol or indoline-5, 6-diol, belongs to the class of organic compounds known as indolines. Indolines are compounds containing an indole moiety, which consists of pyrrolidine ring fused to benzene to form 2, 3-dihydroindole. Leukoaminochrome is soluble (in water) and a very weakly acidic compound (based on its pKa). Leukoaminochrome can be biosynthesized from indoline.
Brand Name:
Vulcanchem
CAS No.:
29539-03-5
VCID:
VC20829832
InChI:
InChI=1S/C8H9NO2.BrH/c10-7-3-5-1-2-9-6(5)4-8(7)11;/h3-4,9-11H,1-2H2;1H
SMILES:
C1CNC2=CC(=C(C=C21)O)O.Br
Molecular Formula:
C8H10BrNO2
Molecular Weight:
151.16 g/mol
Indoline-5,6-diol hydrobromide
CAS No.: 29539-03-5
Cat. No.: VC20829832
Molecular Formula: C8H10BrNO2
Molecular Weight: 151.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Leukoaminochrome is a member of the class of indoles that is indoline with hydroxy substituents at positions 5 and 6. It has a role as a metabolite. It is a member of indoles and a member of catechols. It derives from a hydride of an indoline. Leukoaminochrome, also known as 5, 6-indolinediol or indoline-5, 6-diol, belongs to the class of organic compounds known as indolines. Indolines are compounds containing an indole moiety, which consists of pyrrolidine ring fused to benzene to form 2, 3-dihydroindole. Leukoaminochrome is soluble (in water) and a very weakly acidic compound (based on its pKa). Leukoaminochrome can be biosynthesized from indoline. |
|---|---|
| CAS No. | 29539-03-5 |
| Molecular Formula | C8H10BrNO2 |
| Molecular Weight | 151.16 g/mol |
| IUPAC Name | 2,3-dihydro-1H-indole-5,6-diol;hydrobromide |
| Standard InChI | InChI=1S/C8H9NO2.BrH/c10-7-3-5-1-2-9-6(5)4-8(7)11;/h3-4,9-11H,1-2H2;1H |
| Standard InChI Key | TXMQOPNBBITFNX-UHFFFAOYSA-N |
| SMILES | C1CNC2=CC(=C(C=C21)O)O.Br |
| Canonical SMILES | C1CNC2=CC(=C(C=C21)O)O.Br |
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